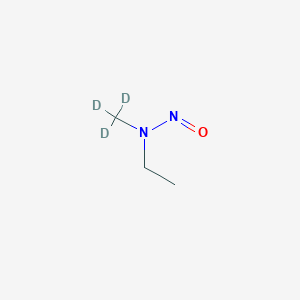

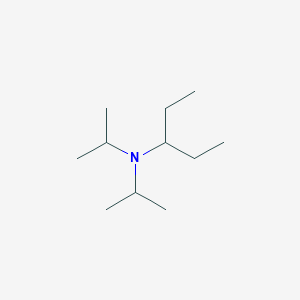

N-ethyl-N-(trideuteriomethyl)nitrous amide

Overview

Description

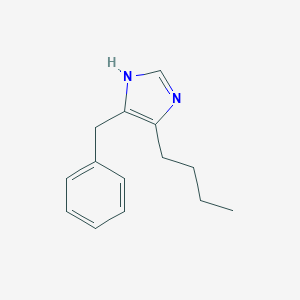

N-ethyl-N-(trideuteriomethyl)nitrous amide (ETDNMA) is a nitrous amide compound that has become increasingly popular in the field of scientific research due to its unique properties and versatility. ETDNMA is a nitrogen-containing compound that has a wide range of potential applications in the laboratory, including synthesis and biochemistry. This compound can be used to synthesize a variety of other compounds, such as nitroalkanes, nitroarenes, and nitroalkenes. Additionally, ETDNMA can be used to study biochemical and physiological processes, as well as to investigate the mechanism of action of certain compounds.

Scientific Research Applications

Tin(IV) Chloride-Sodium Nitrite as a Nitrosating Agent

B. Célariès and C. Párkányi (2006) developed a new method of N-nitrosation for secondary and tertiary amines, amides, and ureas using a mixture of tin(IV) chloride and sodium nitrate. This process allows for selective, high-yielding, and mild heterogeneous N-nitrosation by in situ generation of nitrosyl chloride (NOCl), which can be carried out in various solvents at room temperature. This method's significance lies in its efficiency and mildness, potentially applicable to synthesizing compounds like N-ethyl-N-(trideuteriomethyl)nitrous amide under gentle conditions (Célariès & Párkányi, 2006).

Amide Ligand Synthesis and Characterization

P. Lakshminarayanan, E. Suresh, and P. Ghosh (2006) reported the synthesis and crystal structure of a tren-based amide, highlighting the structural aspects of binding with anions of different dimensionality. The study elaborates on intramolecular hydrogen bonding and aromatic pi...pi stacking among tripodal arms, which is critical for the receptor cavity's stability. Such structural insights are crucial for understanding the interactions and potential applications of complex amides in scientific research (Lakshminarayanan, Suresh, & Ghosh, 2006).

Metal-Free Amidation of Aldehydes with Nitroso Compounds

F. T. Wong et al. (2008) developed an NHC-catalyzed direct amidation of aldehydes with nitroso compounds, a powerful method for synthesizing N-arylhydroxamic acids. This chemistry allows for the efficient formation of carbon-nitrogen bonds, a fundamental aspect of organic synthesis that could be relevant to the synthesis and functionalization of compounds similar to "this compound" (Wong et al., 2008).

Organonitrogen Chemicals from Oxygen-Containing Feedstock

Yunzhu Wang et al. (2020) reviewed the use of heterogeneous catalysts in the formation of organonitrogen chemicals (e.g., amines, nitriles, amides, amino acids, and N-heterocycles) from cheap and abundant materials. This review encompasses key transformations and could offer insights into the synthesis strategies applicable to "this compound," highlighting the potential for sustainable and efficient synthesis routes (Wang et al., 2020).

Mechanism of Action

Target of Action

N-ethyl-N-(trideuteriomethyl)nitrous amide, also known as N-Nitrosoethylmethylamine-d3, is a member of the N-nitrosamines class of compounds . The primary targets of N-nitrosamines are DNA molecules, specifically the guanine cytosine centers in the sequences of the genetic material .

Mode of Action

N-nitrosamines are known to be carcinogenic and their mode of action involves metabolic activation steps resulting in the formation of diazomethane, an alkylating agent . The unstable primary nitrosamine further decomposes to form a diazonium ion, a DNA alkylating agent . This interaction with DNA molecules can lead to DNA damage, which can potentially lead to cancer .

Biochemical Pathways

The biochemical pathways affected by N-nitrosamines involve the enzymatic reaction with cytochrome P450, which leads to the formation of the unstable primary nitrosamine . This then decomposes to form a diazonium ion, which can alkylate nucleophilic intersections of the DNA .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

The result of the action of N-Nitrosoethylmethylamine-d3 is the potential for DNA damage due to the formation of diazonium ions, which are DNA alkylating agents . This DNA damage can potentially lead to the development of cancer .

Action Environment

N-nitrosamines, including N-Nitrosoethylmethylamine-d3, are widespread in various bodies of water due to their ready formation from commonly found precursors . Livestock rearing, domestic, agricultural, and industrial wastewaters are the main sources of N-nitrosamines in environmental water . The presence of N-nitrosamines in these environments can influence their action, efficacy, and stability.

properties

IUPAC Name |

N-ethyl-N-(trideuteriomethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDCJKARQCRONF-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20988997 | |

| Record name | N-Ethyl-N-(~2~H_3_)methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69278-54-2 | |

| Record name | Ethanamine, N-(methyl-d3)-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-(~2~H_3_)methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69278-54-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

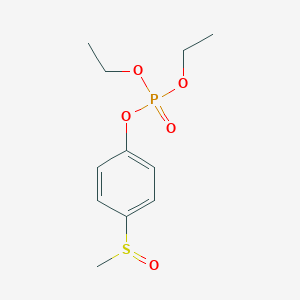

![Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester](/img/structure/B121181.png)

![Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B121185.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)

![Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B121207.png)

![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)